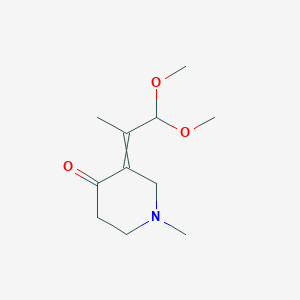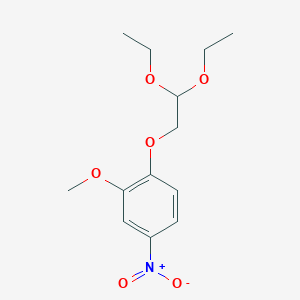
2,6-Dichloro-1,3,2-benzodioxaphosphinin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichloro-1,3,2-benzodioxaphosphinin-4-one is a chemical compound known for its unique structure and reactivity It is a member of the benzodioxaphosphorin family, characterized by a phosphorus atom integrated into a heterocyclic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-1,3,2-benzodioxaphosphinin-4-one typically involves the reaction of salicyl alcohol with phosphorus trichloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product. The reaction conditions generally include a temperature range of 0-5°C and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dichloro-1,3,2-benzodioxaphosphinin-4-one undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It is also used in coupling reactions such as Buchwald-Hartwig, Suzuki-Miyaura, and Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzodioxaphosphorins, while oxidation and reduction can lead to different oxidation states of the phosphorus atom .
Wissenschaftliche Forschungsanwendungen
2,6-Dichloro-1,3,2-benzodioxaphosphinin-4-one has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of nucleotides and other phosphorus-containing compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe for biological phosphorus chemistry.
Wirkmechanismus
The mechanism of action of 2,6-Dichloro-1,3,2-benzodioxaphosphinin-4-one involves its ability to act as a phosphorylating agent. It can transfer its phosphorus atom to other molecules, thereby modifying their chemical structure and activity. This property is particularly useful in the synthesis of nucleotides and other biologically active compounds. The molecular targets and pathways involved include enzymes that interact with phosphorus-containing substrates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-1,3,2-benzodioxaphosphorin-4-one
- 2,6-Dichloro-1,4-benzoquinone
- 2,6-Dibromo-1,4-benzoquinone
Uniqueness
2,6-Dichloro-1,3,2-benzodioxaphosphinin-4-one is unique due to its specific substitution pattern and the presence of two chlorine atoms, which enhance its reactivity and make it suitable for a wide range of chemical transformations. Compared to similar compounds, it offers distinct advantages in terms of reactivity and versatility in synthetic applications .
Eigenschaften
CAS-Nummer |
918475-79-3 |
|---|---|
Molekularformel |
C7H3Cl2O3P |
Molekulargewicht |
236.97 g/mol |
IUPAC-Name |
2,6-dichloro-1,3,2-benzodioxaphosphinin-4-one |
InChI |
InChI=1S/C7H3Cl2O3P/c8-4-1-2-6-5(3-4)7(10)12-13(9)11-6/h1-3H |
InChI-Schlüssel |
JYXRPCDHJVQQGJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)C(=O)OP(O2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S)-5-Bromo-1-{[tert-butyl(diphenyl)silyl]oxy}hex-5-en-3-ol](/img/structure/B14182248.png)


![2-[(3-fluorophenyl)methyl]-6-nitro-1H-benzimidazole](/img/structure/B14182279.png)


![N,N'-[Oxydi(4,1-phenylene)]bis(2-oxo-2H-pyran-5-carboxamide)](/img/structure/B14182298.png)
![4-(4-Methylphenyl)-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one](/img/structure/B14182299.png)






